molecular formula C9H15NOSi B15468425 2-{[(Trimethylsilyl)oxy]methyl}pyridine CAS No. 56844-69-0

2-{[(Trimethylsilyl)oxy]methyl}pyridine

Cat. No.: B15468425
CAS No.: 56844-69-0
M. Wt: 181.31 g/mol
InChI Key: BYJCBOGURGOBSQ-UHFFFAOYSA-N
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Description

2-{[(Trimethylsilyl)oxy]methyl}pyridine is a chemical reagent featuring a pyridine ring functionalized with a trimethylsilyloxy-methyl group. This structural motif is commonly employed in organic synthesis as a protected intermediate. The trimethylsilyl (TMS) group enhances the stability and alters the reactivity of the molecule, making it a valuable building block for constructing more complex architectures. Silyl-protected pyridine derivatives are often used in metal-catalyzed cross-coupling reactions and as precursors for pharmacologically active molecules. This compound is strictly for research applications in laboratory settings. It is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) before use and handle the material with appropriate personal protective equipment (PPE) in a well-ventilated environment, adhering to all relevant laboratory safety protocols.

Properties

CAS No.

56844-69-0

Molecular Formula

C9H15NOSi

Molecular Weight

181.31 g/mol

IUPAC Name

trimethyl(pyridin-2-ylmethoxy)silane

InChI

InChI=1S/C9H15NOSi/c1-12(2,3)11-8-9-6-4-5-7-10-9/h4-7H,8H2,1-3H3

InChI Key

BYJCBOGURGOBSQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OCC1=CC=CC=N1

Origin of Product

United States

Comparison with Similar Compounds

4-Chloro-2-(trimethylsilyl)pyridine

  • Molecular Formula : C₈H₁₂ClNSi
  • Molecular Weight : 201.72 g/mol
  • Key Features :
    • A chlorine atom replaces the hydroxymethyl group at the 4-position.
    • The electron-withdrawing chlorine enhances electrophilic substitution reactivity, particularly in cross-coupling reactions.
    • Moderately toxic, requiring careful handling in laboratory settings .

5-Methoxy-2-(trimethylsilyl)pyridine

  • Molecular Formula: C₉H₁₅NOSi
  • Molecular Weight : 181.30 g/mol
  • Key Features :
    • A methoxy group at the 5-position introduces electron-donating effects, altering the pyridine ring’s electronic density.
    • Comparable molecular weight to the target compound but distinct reactivity due to methoxy’s resonance effects .

1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine

  • Molecular Formula : C₁₃H₂₀N₂OSi
  • Molecular Weight : 248.40 g/mol
  • Key Features :
    • A bicyclic pyrrolopyridine core with a silyl-protected ethoxymethyl group.
    • Increased steric bulk and nitrogen content make it suitable for drug discovery, particularly in kinase inhibitors .

2-Methyl-6-[(trimethylsilyl)methyl]pyridine (TMS-Py)

  • Molecular Formula : C₁₄H₂₇NSi
  • Molecular Weight : 237.46 g/mol
  • Key Features :
    • Methyl and trimethylsilylmethyl groups at positions 2 and 6, respectively.
    • Steric hindrance from the methyl group influences regioselectivity in catalytic reactions .

6-Bromo-3-[[2-(trimethylsilyl)ethoxy]methyl]-3H-imidazo[4,5-b]pyridine

  • Molecular Formula : C₁₂H₁₈BrN₃OSi
  • Molecular Weight : 328.28 g/mol
  • Key Features :
    • Bromine atom at position 6 acts as a leaving group, enabling Suzuki-Miyaura couplings.
    • Imidazo-pyridine hybrid structure enhances binding affinity in bioactive molecules .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents & Positions Key Applications/Reactivity
2-{[(Trimethylsilyl)oxy]methyl}pyridine C₉H₁₅NOSi 181.30 2-(OCH₂SiMe₃) Drug synthesis intermediate
4-Chloro-2-(trimethylsilyl)pyridine C₈H₁₂ClNSi 201.72 2-SiMe₃, 4-Cl Electrophilic substitution
5-Methoxy-2-(trimethylsilyl)pyridine C₉H₁₅NOSi 181.30 2-SiMe₃, 5-OCH₃ Electron density modulation
TMS-Py C₁₄H₂₇NSi 237.46 2-CH₃, 6-CH₂SiMe₃ Catalysis, steric effects
6-Bromo-3-[[2-(trimethylsilyl)ethoxy]methyl]-imidazo[4,5-b]pyridine C₁₂H₁₈BrN₃OSi 328.28 3-(CH₂OCH₂SiMe₃), 6-Br Cross-coupling reactions

Key Findings and Insights

Electronic Effects :

  • Electron-donating groups (e.g., methoxy in 5-Methoxy-2-(trimethylsilyl)pyridine) increase pyridine’s nucleophilicity, while electron-withdrawing groups (e.g., Cl in 4-Chloro-2-(trimethylsilyl)pyridine) enhance electrophilic reactivity .

Steric Considerations :

  • Bulkier substituents, such as the ethoxymethyl group in 1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine, influence regioselectivity in substitution reactions .

Biological Relevance :

  • Silyl-protected pyridines are prevalent in drug discovery. For example, 6-Bromo-3-[[2-(trimethylsilyl)ethoxy]methyl]-3H-imidazo[4,5-b]pyridine is a key intermediate in kinase inhibitor synthesis .

Toxicity :

  • Chlorinated derivatives (e.g., 4-Chloro-2-(trimethylsilyl)pyridine) exhibit moderate toxicity, necessitating stringent safety protocols .

Q & A

Q. How does the trimethylsilyl group modulate the pyridine ring’s reactivity in electrophilic substitution or cross-coupling reactions?

  • Methodological Answer : The silyl group acts as a steric shield and electron donor via σ-π conjugation, directing electrophiles to the para position. Example: Fluoride-mediated sulfonylation with SO₂ yields sulfones at the pyridine’s 4-position under mild conditions (DMF, 50°C) .
  • Contradiction Note : Conflicting reports on regioselectivity may arise from solvent polarity (e.g., THF vs. DMF) altering electron density distribution.

Q. What are the stability challenges of this compound under acidic/basic or aqueous conditions?

  • Methodological Answer : The silyl ether is hydrolytically labile. Stability assays show decomposition in >5% H₂O (t₁/₂ <24 hrs at 25°C). Storage recommendations: Argon atmosphere, desiccated at −20°C. For reactions in protic media, in situ protection with TMSCl is advised .

Q. How can this compound serve as a precursor in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The pyridine ring coordinates Pd catalysts, enabling coupling at the 3- or 4-position. Example: Reaction with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) yields biaryl derivatives. Note: Trimethylsilyl groups are stable under these conditions but require TBAF (tetrabutylammonium fluoride) for post-reaction cleavage .

Q. How should researchers resolve contradictions in reported reaction yields (e.g., substitution vs. coupling)?

  • Methodological Answer : Systematic Design of Experiments (DoE) is recommended. Variables to test:
  • Catalyst loading (1–5 mol% Pd).
  • Solvent polarity (DMF vs. THF).
  • Temperature (60–100°C for coupling).
  • Moisture control (Karl Fischer titration to ensure <0.1% H₂O).
    • Case Study : Lower yields in coupling reactions may stem from residual moisture deactivating Pd catalysts .

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